molecular formula C14H12ClNO4S B5696994 METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5696994
M. Wt: 325.8 g/mol
InChI Key: GHOGLSOXEHHDHF-UHFFFAOYSA-N
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Description

METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the reaction of 4-chlorophenoxyacetic acid with thiophene-2-carboxylic acid methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and real-time monitoring can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[(4-CHLOROPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
  • METHYL 2-{[(2-CHLOROPHENOXY)ACETYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE

Uniqueness

METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its specific structural features, such as the position of the chlorophenoxy group and the thiophene ring.

Properties

IUPAC Name

methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-19-14(18)13-11(6-7-21-13)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOGLSOXEHHDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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